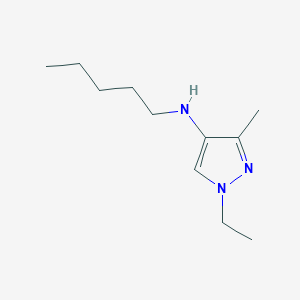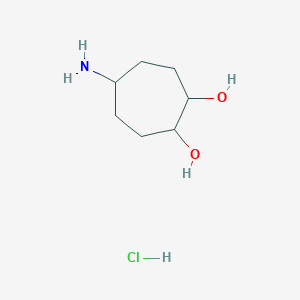
1-ethyl-3-methyl-N-pentyl-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-3-methyl-N-pentyl-1H-pyrazol-4-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of 1-ethyl-3-methyl-N-pentyl-1H-pyrazol-4-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 1-ethyl-3-methyl-1H-pyrazole with pentylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions for several hours. After completion, the product is purified using standard techniques such as recrystallization or chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
1-ethyl-3-methyl-N-pentyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the nitrogen atoms, leading to the formation of N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the pyrazole ring, leading to the formation of dihydropyrazoles.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyrazoles .
Scientific Research Applications
1-ethyl-3-methyl-N-pentyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: In biological research, this compound is used to study the interactions of pyrazole derivatives with biological targets.
Medicine: Medicinal chemistry research utilizes this compound to develop new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-ethyl-3-methyl-N-pentyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. In medicinal chemistry, pyrazole derivatives are known to inhibit enzymes such as cyclooxygenase (COX) and various kinases. The compound binds to the active site of these enzymes, blocking their activity and leading to therapeutic effects such as reduced inflammation and pain .
The molecular pathways involved in its action include the inhibition of signal transduction pathways that are critical for cell proliferation and survival. This makes pyrazole derivatives potential candidates for anticancer and anti-inflammatory therapies .
Comparison with Similar Compounds
1-ethyl-3-methyl-N-pentyl-1H-pyrazol-4-amine can be compared with other similar compounds such as:
1-ethylpyrazol-3-amine: This compound has a similar pyrazole core but lacks the pentyl and methyl substituents.
3-amino-1-methyl-1H-pyrazole: This compound has an amino group at the 3-position and a methyl group at the 1-position.
N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine: This compound has nitro groups at the 3 and 5 positions, making it more reactive and suitable for different applications compared to this compound.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C11H21N3 |
|---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
1-ethyl-3-methyl-N-pentylpyrazol-4-amine |
InChI |
InChI=1S/C11H21N3/c1-4-6-7-8-12-11-9-14(5-2)13-10(11)3/h9,12H,4-8H2,1-3H3 |
InChI Key |
CQGSXPQZTONBLX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=CN(N=C1C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,5-dimethyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11735330.png)
![1-cyclopentyl-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11735335.png)
![2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]quinolin-4-amine](/img/structure/B11735341.png)
![1-methyl-3-{[(1-methyl-1H-pyrazol-3-yl)methyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B11735347.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11735357.png)
![2-(3-{[(1-propyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11735362.png)
![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11735369.png)

![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]ethanamine](/img/structure/B11735385.png)
amine](/img/structure/B11735394.png)
![3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11735400.png)
![[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11735402.png)
![[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11735404.png)
![3-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11735425.png)
